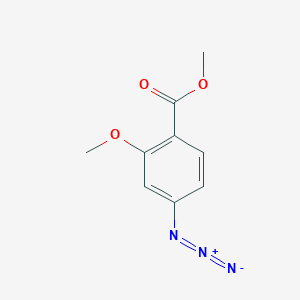
Benzoic acid, 4-azido-2-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-azido-2-methoxy-, methyl ester is an organic compound with a complex structure that includes an azido group, a methoxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-azido-2-methoxy-, methyl ester typically involves the introduction of the azido group into the benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2-methoxybenzoic acid methyl ester, is reacted with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-azido-2-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-azido-2-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a photoaffinity label in studying protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-azido-2-methoxy-, methyl ester involves the reactivity of the azido group. Upon exposure to UV light or heat, the azido group can undergo photolysis to generate reactive nitrene intermediates. These intermediates can insert into C-H or N-H bonds, leading to the formation of covalent bonds with target molecules. This property makes it useful in photoaffinity labeling and other applications where covalent modification of biomolecules is desired.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Lacks the azido group, making it less reactive in certain applications.
Benzoic acid, 2-methoxy-, methyl ester: Similar structure but with the methoxy group in a different position, affecting its reactivity and properties.
Benzoic acid, 4-methoxy-2-(methylamino)-, methyl ester: Contains a methylamino group instead of an azido group, leading to different chemical behavior.
Uniqueness
The presence of the azido group in benzoic acid, 4-azido-2-methoxy-, methyl ester imparts unique reactivity, particularly in photochemical and thermal reactions. This makes it a valuable compound for applications requiring specific covalent modifications and interactions.
Properties
CAS No. |
87587-56-2 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 4-azido-2-methoxybenzoate |
InChI |
InChI=1S/C9H9N3O3/c1-14-8-5-6(11-12-10)3-4-7(8)9(13)15-2/h3-5H,1-2H3 |
InChI Key |
YERBTTJZOUVQCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















